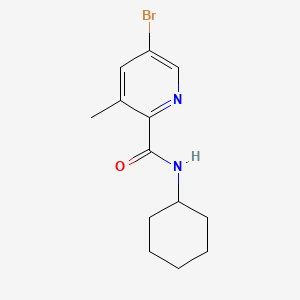

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide

描述

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide: is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a cyclohexyl group attached to the nitrogen atom of the carboxamide group on a pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide typically involves the following steps:

Bromination: The starting material, 3-methylpyridine-2-carboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.

Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carboxamide moiety.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the methyl group or carboxamide moiety.

Reduction Products: Reduced forms of the carboxamide group or other functional groups present.

科学研究应用

Pharmacological Applications

1.1 Orexin Receptor Antagonism

One of the primary applications of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide is as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors are being investigated for their potential to treat conditions such as:

- Sleep Disorders : Including insomnia and narcolepsy.

- Pain Management : Targeting conditions like postoperative pain, neuralgia, and chronic pain syndromes.

- Neurodegenerative Disorders : Such as Alzheimer's disease and other cognitive impairments linked to orexin dysregulation .

Anticancer Activity

Recent studies have indicated that derivatives of pyridine carboxamides, including this compound, may exhibit anticancer properties. Research involving palladium(II) complexes with similar structural motifs has shown promising results against breast cancer cell lines (MDA-MB-231 and MCF-7). These studies utilized MTT assays to evaluate cell viability and apoptosis induction, demonstrating that certain complexes exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Mechanistic Insights

3.1 Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and various biological targets, particularly tyrosine kinases involved in cancer progression. The binding affinity and interaction profiles suggest that this compound could effectively inhibit signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the biological system and the specific activity being investigated .

相似化合物的比较

3-Methylpyridine-2-carboxamide: Lacks the bromine and cyclohexyl groups, resulting in different chemical properties and reactivity.

5-Bromo-2-methylpyridine: Similar structure but without the carboxamide and cyclohexyl groups, leading to different applications and reactivity.

Uniqueness: 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide is unique due to the combination of the bromine atom, methyl group, and cyclohexyl group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .

生物活性

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide (CAS Number: 244139-63-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure characterized by a bromine atom, a methyl group, and a cyclohexyl moiety attached to the pyridine ring, which may influence its pharmacological properties.

- Molecular Formula : C13H17BrN2O

- Molecular Weight : 297.19 g/mol

- IUPAC Name : 5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and cyclohexyl group may enhance its lipophilicity, facilitating membrane permeability and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : There is emerging evidence supporting the anticancer activity of this compound, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, where it was found to inhibit nuclear factor kappa B (NF-kB) activation in macrophages. This inhibition led to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound could be a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyridine-2-carboxamide | Lacks bromine and cyclohexyl groups | Limited antimicrobial activity |

| 5-Bromo-2-methylpyridine | Similar structure without carboxamide | Moderate antimicrobial activity |

属性

IUPAC Name |

5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-9-7-10(14)8-15-12(9)13(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMPNAZTFUAIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NC2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448191 | |

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244139-63-7 | |

| Record name | 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。